2-Oxoprasugrel-d4 HCl 2-Oxoprasugrel-d4 HCl A labelled impurity of Prasugrel. Prasugrel is a platelet inhibitor. It can be used to prevent formation of blood clots.
Brand Name: Vulcanchem
CAS No.: 2012598-55-7
VCID: VC0196675
InChI:
SMILES:
Molecular Formula: C18H14D4FNO2S·HCl
Molecular Weight: 371.89

2-Oxoprasugrel-d4 HCl

CAS No.: 2012598-55-7

Cat. No.: VC0196675

Molecular Formula: C18H14D4FNO2S·HCl

Molecular Weight: 371.89

Purity: 95% by HPLC; 98% atom D

* For research use only. Not for human or veterinary use.

2-Oxoprasugrel-d4 HCl - 2012598-55-7

CAS No. 2012598-55-7
Molecular Formula C18H14D4FNO2S·HCl
Molecular Weight 371.89

Chemical Identity and Structure

2-Oxoprasugrel-d4 hydrochloride is a deuterium-labeled version of 2-oxo prasugrel hydrochloride, containing four deuterium atoms incorporated into its structure. This compound functions as a stable isotope-labeled internal standard for prasugrel metabolite analysis. The molecular formula is C18H15D4ClFNO2S with a molecular weight of 371.89 g/mol . The compound features a thienopyridine core structure with deuterium atoms strategically positioned to enhance analytical capabilities while maintaining the core chemical properties of the non-deuterated analog.

The compound is registered with CAS Number 2012598-55-7, while the unlabeled free base corresponds to CAS Number 150322-38-6 . The full IUPAC name is 5-[2-cyclopropyl-2-oxo-1-(2,3,4,5-tetradeuterio-6-fluorophenyl)ethyl]-4,6,7,7-tetrahydrothieno[3,2-c]pyridin-2-one;hydrochloride, reflecting its complex structure and deuterium labeling pattern . This precise nomenclature identifies the positions of the deuterium atoms, which is critical for researchers utilizing this compound in analytical applications.

Physical and Chemical Properties

The physical and chemical properties of 2-Oxoprasugrel-d4 HCl are summarized in the table below, providing a comprehensive overview of this specialized compound:

PropertyValueReference
Molecular FormulaC18H15D4ClFNO2S
Molecular Weight371.89 g/mol
CAS Number2012598-55-7
Physical StateSolid
ClassificationIsotope-Labeled Compound
Storage RecommendationAs specified in Certificate of Analysis
Structural FeaturesThienopyridine core with deuterated fluorophenyl group

The compound is characterized by its stability and specific spectroscopic properties that distinguish it from non-deuterated analogs. This stability is particularly important for its function as an internal standard in analytical methods, where consistent performance is essential for accurate quantification.

Analytical Characteristics

2-Oxoprasugrel-d4 HCl exhibits distinctive analytical profiles that are essential to understand for researchers utilizing this compound. One of the most notable characteristics is its unique HPLC profile, which reveals complex stereochemical properties. When analyzed by HPLC, the compound shows three distinct peaks representing two diastereomers and a hydroxy isomer/tautomer . This complex chromatographic behavior reflects the stereochemical complexity inherent in the structure and must be considered when developing analytical methods.

The deuterium labeling pattern provides a mass shift that can be readily detected by mass spectrometry techniques, making this compound exceptionally valuable for quantitative analysis. This isotopic signature allows researchers to easily distinguish between the labeled standard and the unlabeled analyte of interest, facilitating accurate quantification even in complex biological matrices. The strategic positioning of the deuterium atoms ensures minimal isotope effects on chromatographic retention while providing sufficient mass difference for spectroscopic discrimination.

Spectroscopic Properties

The spectroscopic properties of 2-Oxoprasugrel-d4 HCl are critical for its identification and verification in analytical procedures. Certificate of Analysis documentation typically includes NMR spectra and HPLC chromatogram data, which serve as fingerprints for confirming the identity and purity of the compound . The incorporation of deuterium atoms creates distinctive spectroscopic patterns that can be used to confirm successful synthesis and appropriate labeling.

When implementing this compound as an internal standard, researchers must consider these unique spectroscopic features to develop robust analytical methods. The purity target for analytical-grade material is typically >98% as determined by HPLC analysis, ensuring reliable performance in quantitative applications . This high standard of purity is essential for accurate results in pharmacokinetic and metabolic studies.

Applications in Research

2-Oxoprasugrel-d4 HCl serves as a valuable research tool in multiple scientific disciplines, with particular importance in pharmaceutical development and clinical pharmacology. Its primary application is as an internal standard for quantitative analysis of prasugrel and its metabolites in biological matrices. The deuterium labeling enables precise tracking and quantification through liquid chromatography-mass spectrometry (LC-MS) methods, which are essential for pharmacokinetic studies and therapeutic drug monitoring.

Researchers utilize this compound to investigate the metabolic pathways of prasugrel, which is crucial for understanding the drug's efficacy and safety profile. The stable isotope labeling allows for accurate differentiation between exogenous and endogenous compounds in complex biological samples, facilitating metabolite identification and quantification. This capability is particularly important given that prasugrel is a prodrug requiring metabolic activation to exert its antiplatelet effects.

Pharmacokinetic Studies

In pharmacokinetic research, 2-Oxoprasugrel-d4 HCl enables scientists to develop highly sensitive and specific analytical methods for quantifying prasugrel metabolites. The deuterium labeling minimizes matrix effects and improves the accuracy of quantification, which is essential for establishing dosing guidelines and understanding patient-to-patient variability in drug response. The compound's stability makes it particularly suitable for large-scale clinical studies where sample analysis may occur over extended periods.

The use of stable isotope-labeled internal standards like 2-Oxoprasugrel-d4 HCl represents the gold standard approach in bioanalytical method development. These standards compensate for variations in sample preparation, chromatographic separation, and ionization efficiency, resulting in more reliable quantitative data . This reliability is crucial for regulatory submissions and clinical decision-making based on pharmacokinetic parameters.

Relationship to Prasugrel

Understanding the relationship between 2-Oxoprasugrel-d4 HCl and prasugrel provides important context for the compound's significance. Prasugrel hydrochloride is a potent antiplatelet drug with an IC50 value of 1.8 μM, targeting the P2Y12 receptor on platelets . It was approved by the FDA in February 2009 for the reduction of thrombotic cardiovascular events in patients with acute coronary syndrome managed with percutaneous coronary intervention (PCI).

As a prodrug, prasugrel requires metabolic activation to convert to its active form, R-138727, which irreversibly binds to P2Y12 receptors on platelets, inhibiting adenosine diphosphate (ADP)-mediated platelet activation and aggregation . 2-Oxoprasugrel represents one of the metabolic intermediates in this pathway, and the deuterated analog (2-Oxoprasugrel-d4 HCl) enables researchers to track and quantify this specific metabolite with high precision.

Metabolic Pathway Analysis

The metabolic pathway of prasugrel involves several steps, with 2-oxoprasugrel forming as an intermediate. By utilizing 2-Oxoprasugrel-d4 HCl as an internal standard, researchers can accurately measure the conversion rates and concentrations of various metabolites in this pathway. This information is critical for understanding individual variations in prasugrel response, which can impact clinical outcomes.

The table below summarizes key aspects of prasugrel's metabolic pathway and the role of 2-oxoprasugrel:

AspectDescriptionReference
Parent DrugPrasugrel hydrochloride (CAS: 389574-19-0)
Key Metabolite2-Oxoprasugrel (intermediate)
Active MetaboliteR-138727
TargetP2Y12 receptor on platelets
MechanismIrreversible inhibition of platelet aggregation
Clinical IndicationsAcute coronary syndrome, ischemic heart disease, prevention of stent thrombosis

This metabolic understanding is essential for optimizing therapeutic regimens and predicting potential drug-drug interactions that might affect prasugrel's efficacy or safety profile.

Synthesis and Production

The synthesis of 2-Oxoprasugrel-d4 HCl involves sophisticated chemical procedures to incorporate deuterium atoms at specific positions while maintaining the core structure and functionality of the molecule. The deuteration process typically involves exchange reactions under controlled conditions using deuterated reagents. This requires specialized equipment and expertise to achieve high isotopic purity while maintaining chemical purity.

Quality Control and Stability

Quality control for 2-Oxoprasugrel-d4 HCl involves comprehensive analytical testing, as documented in Certificates of Analysis that accompany commercial products. These certificates typically include NMR spectra, HPLC chromatograms, and mass spectrometry data to confirm identity, purity, and isotopic enrichment . Stability testing ensures that the compound maintains its integrity during storage and use, which is crucial for reliable analytical performance.

Future Research Directions

The continued development and application of 2-Oxoprasugrel-d4 HCl presents several promising research directions. As analytical technologies continue to advance, particularly in the field of mass spectrometry, the demand for high-quality stable isotope-labeled internal standards will likely increase. Researchers may explore expanded applications of this compound in areas such as population pharmacokinetics, personalized medicine, and drug-drug interaction studies.

There are also opportunities to develop multiplex analytical methods incorporating 2-Oxoprasugrel-d4 HCl alongside other labeled standards to simultaneously monitor multiple antiplatelet agents and their metabolites. This approach could provide valuable insights into comparative pharmacokinetics and potential interactions between different therapeutic agents. Additionally, the compound may find application in environmental monitoring and forensic toxicology as analytical methods become increasingly sensitive.

Challenges and Opportunities

Despite its utility, researchers working with 2-Oxoprasugrel-d4 HCl face several challenges. The complex chromatographic behavior, characterized by multiple peaks representing different isomeric forms, requires careful method development and validation . Additionally, the high cost of deuterated compounds necessitates efficient use and careful experimental design to maximize research value.

Opportunities for improvement include the development of more efficient synthesis routes that could reduce production costs while maintaining high isotopic purity. There is also potential for creating related deuterated standards that target other metabolites in the prasugrel pathway, providing a more comprehensive toolkit for metabolic profiling and pharmacokinetic analysis.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator